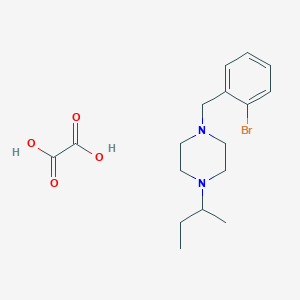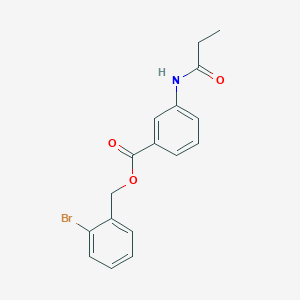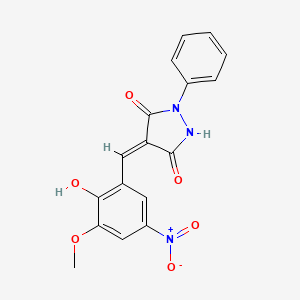![molecular formula C21H21FN2O2 B5158854 3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one, commonly known as Flibanserin, is a drug that has gained attention in recent years due to its potential use in treating female sexual dysfunction. Flibanserin is a non-hormonal drug that acts on the central nervous system and has been shown to increase sexual desire in women.
Mechanism of Action
Flibanserin's mechanism of action involves the modulation of several neurotransmitters in the brain. The drug acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. It also acts as an antagonist at the 5-HT2B and 5-HT2C receptors. Flibanserin's effects on dopamine and norepinephrine levels in the brain are less well-understood but are believed to contribute to its overall effects on sexual desire.
Biochemical and Physiological Effects:
Flibanserin's effects on the central nervous system have been extensively studied. The drug has been shown to increase levels of dopamine and norepinephrine in the brain, which are associated with increased sexual desire. Flibanserin has also been shown to decrease levels of serotonin in the brain, which is associated with decreased sexual desire. The drug's effects on other neurotransmitters and hormones in the body are less well-understood.
Advantages and Limitations for Lab Experiments
Flibanserin's advantages for lab experiments include its well-established mechanism of action and its ability to modulate several neurotransmitters in the brain. The drug's limitations include its potential side effects, which can include dizziness, nausea, and fatigue. Flibanserin's effects on other neurotransmitters and hormones in the body may also complicate its use in lab experiments.
Future Directions
For research on Flibanserin include investigating its potential use in treating other conditions, such as depression and anxiety. The drug's effects on neurotransmitters and hormones in the body may also be further studied to better understand its mechanism of action. Additionally, further research into the drug's potential side effects and long-term safety profile may be warranted. Finally, the development of new and improved synthesis methods for Flibanserin may also be an area of future research.
Synthesis Methods
The synthesis of Flibanserin involves several steps, including the condensation of 4-(2-fluorophenyl)-1-piperazine with 6-methyl-4H-chromen-4-one, followed by the reduction of the resulting intermediate. The final product is obtained after several purification steps. The synthesis of Flibanserin has been well-documented in the scientific literature, and various modifications have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
Flibanserin has been the subject of numerous scientific studies, with a focus on its potential use in treating female sexual dysfunction. In clinical trials, Flibanserin has been shown to increase sexual desire and improve sexual satisfaction in women. The drug has also been investigated for its potential use in treating other conditions, such as depression and anxiety. Flibanserin's mechanism of action has been extensively studied, and it is believed to act on several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-6-7-20-17(12-15)21(25)16(14-26-20)13-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMAQASZMOYWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428163 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)



![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)



![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)